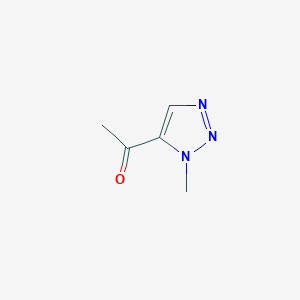
2-Amino-4,6-difluorobenzonitrile
Overview
Description
2-Amino-4,6-difluorobenzonitrile is an organic compound with the molecular formula C7H4F2N2 It is a derivative of benzonitrile, where the benzene ring is substituted with two fluorine atoms and an amino group
Mechanism of Action
Mode of Action
. This suggests that it may interact with its targets through nucleophilic substitution reactions, where the amino group could potentially bind to target molecules.
Biochemical Pathways
. This suggests that it may be involved in biochemical pathways related to nitrogen metabolism or pathways involving aromatic compounds.
Pharmacokinetics
suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Action Environment
The action of 2-Amino-4,6-difluorobenzonitrile may be influenced by various environmental factors. For instance, its stability could be affected by temperature, pH, and the presence of other chemicals. The compound is typically stored at ambient temperature , suggesting that it is stable under normal conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-Amino-4,6-difluorobenzonitrile involves the reaction of 2,4,6-trifluorobenzonitrile with ammonia. This reaction typically occurs under controlled conditions to ensure the selective substitution of the fluorine atoms .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-difluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions and other nucleophiles under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can produce different nitrogen-containing compounds.
Scientific Research Applications
2-Amino-4,6-difluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluorobenzonitrile: This compound has a similar structure but with only one fluorine atom.
4-Aminobenzonitrile: Lacks fluorine atoms and has different reactivity and applications.
2,6-Difluorobenzonitrile: Lacks the amino group and is used in different chemical syntheses.
Uniqueness
2-Amino-4,6-difluorobenzonitrile is unique due to the presence of both fluorine atoms and an amino group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-amino-4,6-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUJKZOGZQXBJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579300 | |
| Record name | 2-Amino-4,6-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190011-84-8 | |
| Record name | 2-Amino-4,6-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is notable about the attempted Sandmeyer cyanation of 2,4-difluoro-6-nitrobenzenediazonium cation as a synthetic route for 2-Amino-4,6-difluorobenzonitrile?
A1: While aiming to synthesize this compound, researchers found that the attempted Sandmeyer cyanation of 2,4-difluoro-6-nitrobenzenediazonium cation did not yield the desired product. Instead, this reaction resulted in the unexpected formation of 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide in significant quantities. This outcome highlights a unique case of highly selective nucleophilic substitution where the 2-fluoride group is preferentially replaced by a hydroxide ion. [, ]
Q2: What alternative synthetic route successfully produced this compound?
A2: The research indicates that this compound can be successfully synthesized by reacting 2,4,6-trifluorobenzonitrile with ammonia. [] This alternative method bypasses the challenges encountered with the Sandmeyer cyanation route and provides a viable pathway for obtaining the desired compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)

![5,7-Difluoro-2,3-dihydrobenzo[b]furan](/img/structure/B70689.png)







![Furo[3,2-c]pyridin-4-ylmethanamine](/img/structure/B70708.png)

